N-(4-ethylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide
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Overview
Description
N-(4-ethylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure that combines an ethylphenyl group, a pyridazinone moiety, and a benzenesulfonamide group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide typically involves multi-step organic reactions. The process may include:
Formation of the Pyridazinone Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Ethylphenyl Group: This step may involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the pyridazinone moiety.
Reduction: Reduction reactions may target the sulfonamide group or the pyridazinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular processes. The molecular targets could include proteins, nucleic acids, or cell membranes, and the pathways involved may include signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide
- N-(4-ethylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the ethyl group on the phenyl ring and the combination of the pyridazinone and sulfonamide moieties. These features may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H21N3O3S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H21N3O3S/c1-3-15-4-8-18(9-5-15)23-27(25,26)19-10-6-16(7-11-19)13-17-12-14(2)21-22-20(17)24/h4-12,23H,3,13H2,1-2H3,(H,22,24) |
InChI Key |
JVZNPGKQIWTJBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CC3=CC(=NNC3=O)C |
Origin of Product |
United States |
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